![molecular formula C22H34N2O4 B12497859 Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B12497859.png)
Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound characterized by its unique molecular structure It is composed of an azepane ring, a piperidine ring, and a trimethoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the azepane and piperidine rings. These rings are then linked through a methanone bridge to the trimethoxybenzyl group. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Azepan-1-yl(4-tert-butylphenyl)methanone
- Azepan-1-yl-(3,4,5-trimethoxyphenyl)methanone
Uniqueness
Azepan-1-yl[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C22H34N2O4 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
azepan-1-yl-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H34N2O4/c1-26-19-13-17(14-20(27-2)21(19)28-3)15-23-10-8-9-18(16-23)22(25)24-11-6-4-5-7-12-24/h13-14,18H,4-12,15-16H2,1-3H3 |
InChIキー |
CJCWTDJNBCJPSO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)C(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497778.png)
![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
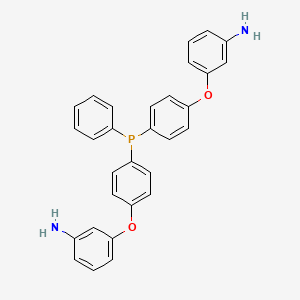
![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
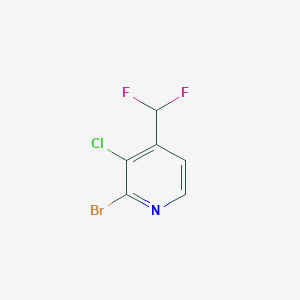
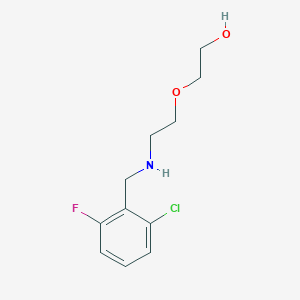
![Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497801.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
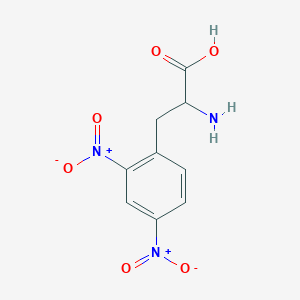
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)
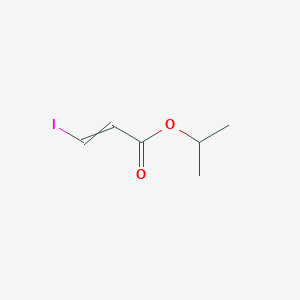
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)

